1-(3-Fluorophenyl)propan-1-OL
Overview
Description
1-(3-Fluorophenyl)propan-1-OL is an organic compound with the molecular formula C9H11FO. It is a member of the class of compounds known as phenylpropanols, which are characterized by a phenyl group attached to a propanol chain. The presence of a fluorine atom on the phenyl ring distinguishes this compound from other phenylpropanols, imparting unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)propan-1-OL can be synthesized through several methods. One common approach involves the reduction of 1-(3-fluorophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)propan-1-OL undergoes various chemical reactions, including:
Reduction: It can be reduced to 1-(3-fluorophenyl)propan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Jones reagent, acetone, 0-10°C.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), room temperature.
Substitution: Various reagents depending on the desired substitution, such as tosyl chloride for converting the hydroxyl group to a tosylate.
Major Products Formed:
Oxidation: 1-(3-fluorophenyl)propan-1-one.
Reduction: 1-(3-fluorophenyl)propan-1-amine.
Substitution: Tosylates or other substituted derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)propan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of fine chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)propan-1-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, thereby influencing its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
- 1-(2-Fluorophenyl)propan-1-OL
- 1-(4-Fluorophenyl)propan-1-OL
- 1-(3-Chlorophenyl)propan-1-OL
Comparison: 1-(3-Fluorophenyl)propan-1-OL is unique due to the position of the fluorine atom on the phenyl ring. This positional isomerism can significantly affect the compound’s chemical reactivity and biological activity. For instance, the 3-fluoro derivative may have different steric and electronic effects compared to the 2-fluoro or 4-fluoro derivatives, leading to variations in their interaction with biological targets and their overall efficacy .
Properties
IUPAC Name |
1-(3-fluorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINJQZXICQEKRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609219 | |
Record name | 1-(3-Fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-38-2 | |
Record name | 1-(3-Fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 701-38-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How long after 3-FPM ingestion is 1-(3-Fluorophenyl)propan-1-ol detectable?
A1: The research indicates that this compound, formed via oxidative ring opening of 3-FPM, exhibited the longest detection window among the identified metabolites. [] This means it could be detected in biological samples for a longer duration than the parent drug and other metabolites. While the study doesn't explicitly state the exact detection timeframe for this compound, it does mention that 3-FPM itself was detectable in urine for up to 116 hours post-ingestion. [] This suggests that the metabolite might also persist for a significant period, though further research is needed to confirm this.
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